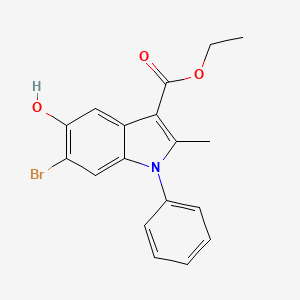

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is a chemical compound with the molecular formula C19H18BrNO3S and a molecular weight of 420.33 . It is used to prepare anti-hepatitis B virus activities of Et bromohydroxyindolecarboxylates .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid with a white to light brown color . It has a predicted boiling point of 570.6±50.0 °C and a predicted density of 1.44±0.1 g/cm3 . It is slightly soluble in DMSO and sparingly soluble in heated methanol . The compound has a predicted pKa of 7.60±0.40 .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have shown promise in the treatment of various cancers. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s ability to modulate key signaling pathways makes it a valuable candidate for anticancer drug development .

Antimicrobial Activity

These compounds exhibit significant antimicrobial properties, making them useful in the development of new antibiotics. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, potentially addressing antibiotic resistance issues .

Neuroprotective Agents

Indole derivatives are explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may protect neurons from oxidative stress and inflammation, which are key contributors to these conditions .

Anti-Inflammatory Applications

The anti-inflammatory properties of indole derivatives stem from their ability to inhibit enzymes and cytokines involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .

Antiviral Agents

Research has shown that indole derivatives can act as potent antiviral agents. They have been tested against various viruses, including influenza, and have shown inhibitory activity, which could lead to new treatments for viral infections .

Organic Synthesis Intermediates

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate serves as an important intermediate in organic synthesis. It is used in the synthesis of various drugs and pesticides, highlighting its versatility in chemical reactions .

Mecanismo De Acción

Target of Action

Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to have a broad spectrum of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show antiviral activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound may have similar effects.

Direcciones Futuras

Indole derivatives, including ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate, have diverse biological activities and have the potential to be explored for newer therapeutic possibilities . Future research could focus on elucidating the specific mechanisms of action, optimizing synthesis methods, and investigating potential applications in treating other diseases.

Propiedades

IUPAC Name |

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(12-7-5-4-6-8-12)15-10-14(19)16(21)9-13(15)17/h4-10,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQTJWPHJPMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2924196.png)

![8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate](/img/structure/B2924203.png)

![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)

![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)

![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)

![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)

![Methyl 4-[(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2924219.png)